molecular formula C16H14BrF3N4O B2750677 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 2034230-50-5

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No. B2750677
CAS RN: 2034230-50-5
M. Wt: 415.214
InChI Key: RMNFOEYXZZLZSH-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinamide , which is a form of vitamin B3 that plays an essential role in energy metabolism and cell health. It also contains a trifluoromethylpyridine (TFMP) group , which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines can generally be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethylpyridine group, which is known to participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Drug Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known that fluorine atoms can greatly influence the biological activity of a drug . The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, making it a valuable pharmacophore in drug design. This compound could potentially be used in the development of new drugs with improved efficacy and safety profiles.

Antiviral Agents

Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess antiviral activities . By extension, the compound could be explored for its potential use as an antiviral agent, possibly offering a new avenue for treating viral infections.

Anticancer Research

Compounds containing the trifluoromethyl group have been associated with anticancer properties . This compound could be investigated for its ability to inhibit cancer cell growth or to act as a carrier for targeted drug delivery in oncology.

Supramolecular Chemistry

The pyridine rings in the compound can act as ligands, forming complexes with metals. These complexes can be used in supramolecular chemistry for creating structures with specific properties, such as catalysis or ion sensing .

Luminescent Materials

Metal complexes formed with pyridine-based ligands, similar to those that could be derived from this compound, demonstrate luminescent properties. This opens up research opportunities in the development of new luminescent materials for various applications, including bioimaging .

Agricultural Chemistry

Indole derivatives are known to play a role in plant growth and development. Given the structural resemblance, the compound could be studied for its effects on plant hormone regulation and its potential application in agriculture .

Antimicrobial Potential

Some derivatives of the compound have shown antimicrobial potential, suggesting that it could be used in the synthesis of new antimicrobial agents to combat resistant strains of bacteria .

Catalysis

The compound can serve as a substrate in palladium-catalyzed reactions, which are pivotal in the field of catalysis. This could lead to the development of new catalytic processes that are more efficient and environmentally friendly .

Mechanism of Action

Target of Action

The primary targets of the compound “5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide” are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Safety and Hazards

While specific safety data for this compound is not available, compounds containing trifluoromethyl groups can be hazardous and may cause skin and eye irritation, and specific target organ toxicity .

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications in various fields, such as agrochemicals and pharmaceuticals .

properties

IUPAC Name

5-bromo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N4O/c17-12-5-10(6-21-8-12)15(25)23-13-3-4-24(9-13)14-2-1-11(7-22-14)16(18,19)20/h1-2,5-8,13H,3-4,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNFOEYXZZLZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

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